7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. The intermediate product is then treated with phosphorus oxychloride to yield the desired compound . Another method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the cyclization step to form the triazolopyrimidine ring.
Microwave Irradiation: Provides an efficient and eco-friendly method for the synthesis of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promising antiproliferative activities against cancer cell lines, such as MGC-803, HCT-116, and MCF-7. It has been investigated as a potential anticancer agent due to its ability to inhibit the ERK signaling pathway.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazole Derivatives: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWUYRNYQZFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52341-91-0 | |
Record name | 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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